n-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

C-H Activation Suzuki-Miyaura Coupling Directing Groups

N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1204742-77-7) is a bifunctional benzamide derivative that uniquely integrates a pinacol boronic ester (BPin) moiety at the meta-position with an N-methoxy amide group. With a molecular formula of C14H20BNO4 and a molecular weight of 277.12 g/mol , this compound belongs to the class of functionalized arylboronates designed as privileged intermediates for iterative cross-coupling and directed C–H activation.

Molecular Formula C14H20BNO4
Molecular Weight 277.13 g/mol
Cat. No. B12509870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Molecular FormulaC14H20BNO4
Molecular Weight277.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NOC
InChIInChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-6-7-10(9-11)12(17)16-18-5/h6-9H,1-5H3,(H,16,17)
InChIKeyGYTYGEHJHDVKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: A Molecular Hybrid for Orthogonal Reactivity in Medicinal Chemistry


N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1204742-77-7) is a bifunctional benzamide derivative that uniquely integrates a pinacol boronic ester (BPin) moiety at the meta-position with an N-methoxy amide group. With a molecular formula of C14H20BNO4 and a molecular weight of 277.12 g/mol , this compound belongs to the class of functionalized arylboronates designed as privileged intermediates for iterative cross-coupling and directed C–H activation. The N-methoxy amide serves as a robust, traceless directing group for transition-metal-catalyzed C–H functionalization, as extensively documented for N-methoxybenzamides [1], while the pinacol boronate ester provides a stable yet reactive handle for Suzuki-Miyaura couplings [2]. This dual orthogonal reactivity, where both functional groups can be engaged sequentially in a single synthetic route, offers a level of modularity that is not achievable with simpler mono-functional analogs, establishing the compound as a versatile building block for accelerated drug discovery.

Supply Chain Risk of Substituting N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide with Simpler Analogs


Despite an initial structural resemblance to other benzamide-based pinacol boronates, direct substitution can lead to synthetic dead-ends or require extensive route re-validation. The N-methoxy group is not a simple methoxy substituent; it acts as a directing group for metal-catalyzed C–H activation, enabling selective ortho-functionalization of the benzamide ring [1]. This reactivity is completely absent in analogs with N,N-dimethyl or tertiary amide groups, which are inert to directed C–H activation under similar conditions. Furthermore, the meta-position of the BPin group on the aromatic ring dictates the vector and electronic properties of any elaborated molecule, a trait that cannot be replicated by the para-substituted isomer, which imposes different molecular geometry. Simply procuring a cheaper or more readily available analog without both the precise functional group configuration and substitution pattern can fundamentally alter the intended chemical pathway, leading to failed reactions, lower overall yields, and unpredictable biological outcomes from the final drug candidates.

Head-to-Head Comparative Analysis of N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Against Key Analogs


Orthogonal Reactivity Profile: Integrating C–H Activation with Suzuki Coupling Capabilities

The target compound uniquely combines a pinacol boronate ester for classic cross-coupling with an N-methoxy amide, a proven directing group for Pd(II/IV)-catalyzed ortho-C–H functionalization. While analogs like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 188665-74-9) offer the pinacol boronate for Suzuki coupling, the absence of the N-methoxy group removes the capacity for directed C–H activation, limiting their utility to single-mode applications . Conversely, simple N-methoxybenzamide possesses the directing group but lacks the boronate ester handle, precluding direct cross-coupling . The target compound is the only structure that integrates both reactive centers on the same scaffold . This duality allows for 'iterative synthesis,' where the C–H activation and Suzuki coupling can be performed in tandem without intermediate functional group conversions.

C-H Activation Suzuki-Miyaura Coupling Directing Groups Synthetic Efficiency

Directing Group Performance: Pd-Catalyzed Alkoxylation of N-Methoxybenzamides vs. Non-Methoxy Analogs

In a seminal study on Pd(II)-catalyzed oxidative C–H alkoxylation, N-methoxybenzamide derivatives exhibited superior reactivity and selectivity compared to N-alkyl benzamide analogs. The N-methoxy group provides a perfect balance of metal coordination and electron donation, facilitating the key C–H activation step [1]. N-Methoxybenzamide substrates achieved up to 84% isolated yield in Pd-catalyzed alkoxylation, while the N-methylbenzamide analog gave less than 10% yield under identical conditions [1]. The 3-pinacol boronate ester substitution on the target compound is electronically neutral and sterically remote, preserving the full directing group capability of the N-methoxybenzamide fragment.

Palladium Catalysis C-O Bond Formation Directing Group Regioselectivity

Stoichiometric Efficiency in C–H Activation/Suzuki Tandem Sequences: Reduced Step Count

The target compound's integrated functionality allows a two-pot, two-step diversification sequence: (1) Directed ortho-C–H functionalization followed by (2) direct Suzuki-Miyaura coupling [1][2]. In contrast, using the common intermediate N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 832114-07-5) would require a de novo synthesis for diversification, as the tertiary amide cannot serve as a directing group. This necessitates a minimum of three steps for equivalent scaffold elaboration: Suzuki coupling, subsequent functional group interconversion (e.g., to a bromide), and a second cross-coupling. This 1-step saving per diversification cycle translates to significant resource savings.

Step-Economy Tandem Reactions Suzuki Coupling Synthetic Efficiency

High-Value Application Scenarios for N-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Drug Discovery


Fragment-Based Drug Discovery: Iterative Elaboration of a Meta-BPinbenzamide Core

For fragment-based screening hits requiring rapid expansion, this compound serves as an ideal core. The meta-pinacol boronate ester can be used in a first-step Suzuki coupling with a library of aryl halides to probe one vector. Subsequently, the N-methoxy amide directing group enables a palladium-catalyzed ortho-C–H arylation or alkoxylation, diversifying a second vector without needing to install an additional halide handle [1]. This two-step iteration on a single commercial fragment can generate a library of 100+ compounds in days, dramatically accelerating SAR exploration.

Synthesis of Phenanthridinone Scaffolds: A Three-Component, One-Pot Strategy

This compound is the functional equivalent of the combined N-methoxybenzamide and aryl boronic acid substrates in the Rh(III)-catalyzed one-pot synthesis of phenanthridinones [1]. By using the pre-built boronic ester, the reaction can proceed via a tandem C–H activation/transmetallation/reductive elimination sequence. This approach offers a one-step route to medicinally relevant polycyclic systems, avoiding the handling and stoichiometric control required when adding the boronic acid separately, and potentially improving reproducibility in library production.

Kinase Inhibitor Lead Optimization: Late-Stage C–H Functionalization of a Benzamide Warhead

In the optimization of kinase inhibitors where the benzamide forms a key hinge-binding motif, late-stage modification is often challenging. This compound can be elaborated into a complex kinase ligand via Suzuki coupling, and then further diversified at the ortho-position using a late-stage C–H activation protocol [1]. This is particularly valuable for fine-tuning selectivity or improving pharmacokinetic properties without resynthesizing the entire molecule, a significant advantage over analogs without the N-methoxy directing group.

Material Science: Synthesis of Functionalized Benzamide Monomers for Boron-Containing Polymers

The compound's boronic ester can be employed in step-growth polymerizations via Suzuki polycondensation, while the N-methoxy amide offers a site for post-polymerization modification [1]. This allows for the creation of boron-rich polymers where the amide functionality can be later converted to other groups (e.g., acids, esters) or used for cross-linking, a level of synthetic control not offered by simpler N,N-dimethyl or N-methyl benzamide monomers.

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